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molecular formula C9H16O B147574 3,3,5-Trimethylcyclohexanone CAS No. 873-94-9

3,3,5-Trimethylcyclohexanone

Cat. No. B147574
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05227458

Procedure details

2196 g (18 mol) of 2,6-dimethylphenol, 38.2 g (0.36 mol) of β-mercaptopropionic acid and 420 g (3 mol) of dihydroisophorone (3,3,5-trimethylcyclohexan-1-one) are introduced into a stirring apparatus equipped with a stirrer, thermometer, reflux condenser and gas inlet pipe at 35° C. Dry HCl gas is introduced into this solution at 35° C. over a period of 5 h. The mixture is then left to react at 28°-30° C. for a period of about 10 hours. When 95% of the ketone has been converted (examined by GC) 2.5 l of water are added to the reaction mixture and a pH value of 6 is adjusted by the addition of a 45% NaOH solution. The reaction mixture is stirred for one hour at 80° C. and then cooled to room temperature. The aqueous phase is decanted off and the remaining residue is washed with water at 60° C. The resulting crude product is filtered off and hot-extracted three times with n-hexane and is then filtered.
Quantity
2196 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].SCCC(O)=O.[CH3:16][CH:17]1CC(C)(C)[CH2:21][C:19](=[O:20])[CH2:18]1.Cl.[OH-].[Na+]>O>[CH:6]1[CH:5]=[C:4]([C:8]2[CH:16]=[CH:17][CH:18]=[C:19]([OH:20])[CH:21]=2)[C:3]([OH:9])=[CH:2][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2196 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
38.2 g
Type
reactant
Smiles
SCCC(=O)O
Name
Quantity
420 g
Type
reactant
Smiles
CC1CC(=O)CC(C1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for one hour at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
WAIT
Type
WAIT
Details
The mixture is then left
CUSTOM
Type
CUSTOM
Details
to react at 28°-30° C. for a period of about 10 hours
Duration
10 h
ADDITION
Type
ADDITION
Details
are added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous phase is decanted off
WASH
Type
WASH
Details
the remaining residue is washed with water at 60° C
FILTRATION
Type
FILTRATION
Details
The resulting crude product is filtered off
EXTRACTION
Type
EXTRACTION
Details
hot-extracted three times with n-hexane
FILTRATION
Type
FILTRATION
Details
is then filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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